molecular formula C17H10BrNO4 B5215580 5-(4-bromophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone

5-(4-bromophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone

Cat. No. B5215580
M. Wt: 372.2 g/mol
InChI Key: MKJRPRGQMFPORG-JYRVWZFOSA-N
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Description

5-(4-bromophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone, commonly known as BNBF, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BNBF belongs to the class of furanone derivatives that exhibit promising biological activities.

Mechanism of Action

The mechanism of action of BNBF is not fully understood. However, studies have suggested that BNBF exerts its biological activities by modulating various cellular pathways. For instance, BNBF has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of reactive oxygen species (ROS) by scavenging free radicals. BNBF has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BNBF exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BNBF also exhibits antibacterial and antifungal activities by disrupting the cell membrane integrity of pathogens. It possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BNBF has been found to possess antioxidant activity by scavenging free radicals and inhibiting the production of ROS.

Advantages and Limitations for Lab Experiments

BNBF has several advantages for lab experiments. It exhibits potent biological activities, which make it an attractive candidate for drug development. It is also relatively easy to synthesize and purify. However, BNBF has some limitations for lab experiments. It is not very water-soluble, which limits its use in aqueous environments. BNBF also exhibits low bioavailability, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on BNBF. One of the potential applications of BNBF is in the development of novel anticancer agents. Further studies are needed to elucidate the mechanism of action of BNBF and to optimize its pharmacokinetic properties. Additionally, the potential use of BNBF as an antimicrobial agent needs to be explored further. The development of BNBF derivatives with improved bioavailability and water solubility may also enhance its therapeutic potential.

Synthesis Methods

The synthesis of BNBF involves the condensation reaction of 4-bromoacetophenone and 3-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds via the formation of an imine intermediate, which is then cyclized to form the furanone ring. The purity of the synthesized BNBF can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

BNBF has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. BNBF has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent antibacterial and antifungal activities against various pathogens. BNBF has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, BNBF has been shown to possess antioxidant activity by scavenging free radicals.

properties

IUPAC Name

(3Z)-5-(4-bromophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO4/c18-14-6-4-12(5-7-14)16-10-13(17(20)23-16)8-11-2-1-3-15(9-11)19(21)22/h1-10H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJRPRGQMFPORG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-5-(4-bromophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one

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